

A Comparative Guide to the Fastness Properties of Organic Orange Pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment orange 16*

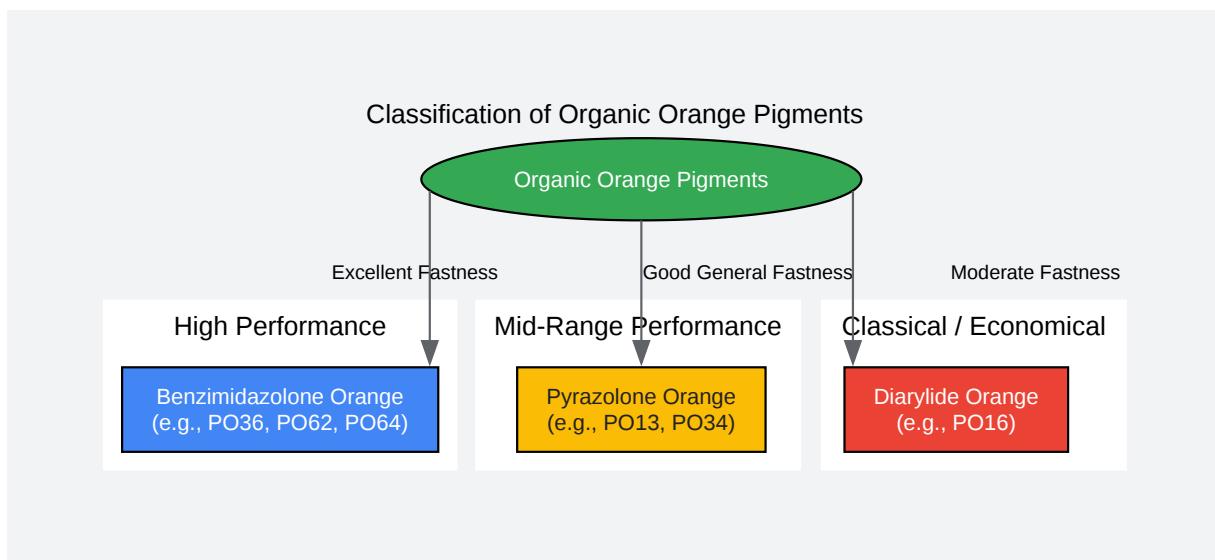
Cat. No.: *B021492*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical, with performance characteristics such as durability and stability being paramount. This guide provides an objective comparison of the fastness properties of common organic orange pigments, supported by experimental data and detailed methodologies.

Organic orange pigments are utilized across a wide range of applications, from industrial coatings and plastics to printing inks and specialized formulations. Their performance is largely dictated by their chemical structure, which influences properties like lightfastness, heat stability, and resistance to chemicals and weathering. This comparison focuses on three major classes of organic orange pigments: Benzimidazolones, Pyrazolones, and Diarylide Oranges, offering a clear overview of their respective strengths and weaknesses to aid in material selection.

Comparative Performance Data


The following table summarizes the key fastness properties of representative pigments from each class. The data has been compiled from various technical sources and standardized scales to facilitate a direct comparison.

Pigment Class	C.I. Name	Lightfastness (BWS)	Heat Stability (°C)	Weather Fastness (1-5 Scale)	Solvent Resistance (1-5 Scale)	Chemical Resistance (1-5 Scale)
Benzimidazolone	Pigment Orange 36	7-8	300	4-5	5	5
Pigment Orange 62	7-8	290	4	4-5	5	
Pigment Orange 64	7-8	300	4	5	5	
Pyrazolone	Pigment Orange 13	5-6	180-200	2-3	3-4	4
Pigment Orange 34	5-6	200	3	3-4	4	
Diarylide	Pigment Orange 16	5	180	2-3	3	3-4

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 8 is excellent. Weather, solvent, and chemical resistance are rated on a 1-5 scale, where 5 is excellent.

Classification of Organic Orange Pigments

The following diagram illustrates the classification of the discussed organic orange pigments based on their chemical structure and general performance characteristics.

[Click to download full resolution via product page](#)

Caption: A diagram showing the classification of organic orange pigments.

Discussion of Fastness Properties

Benzimidazolone Oranges (e.g., PO 36, PO 62, PO 64) are renowned for their exceptional fastness properties.^[1] Their robust molecular structure, featuring a fused ring system, imparts outstanding resistance to degradation from UV light, heat, and chemical exposure. This makes them a top choice for demanding applications such as automotive coatings, high-performance plastics, and outdoor architectural finishes where color stability and longevity are critical.^[2] For instance, Pigment Orange 36 and Pigment Orange 64 exhibit excellent heat stability, withstanding temperatures up to 300°C.^{[1][3]}

Pyrazolone Oranges (e.g., PO 13, PO 34) offer a balance of good color strength and moderate fastness properties at a more economical price point compared to benzimidazolones.^{[2][4]} While they provide bright, clean shades, their lightfastness and heat stability are generally lower.^{[5][6]} For example, Pigment Orange 13 has a heat stability of around 200°C and is not recommended for applications requiring high weather resistance.^[6] These pigments are well-suited for printing inks, some indoor coatings, and plastics where the performance requirements are less stringent.^{[7][8]}

Diarylide Oranges (e.g., PO 16) are classical organic pigments known for their good tinting strength and opacity.^[9] However, their overall fastness properties, including lightfastness and resistance to solvents and bleeding, are generally inferior to both benzimidazolone and pyrazolone oranges.^[9] Their use is often limited to cost-sensitive applications where high performance is not a primary concern, such as in some packaging inks and general-purpose plastics.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The key experimental protocols are detailed below.

Lightfastness Testing

Standard: ISO 105-B02 or ASTM D4329.^{[10][11]}

Methodology:

- Sample Preparation: The pigment is dispersed in a suitable binder or polymer at a standardized concentration. The dispersion is then applied to a substrate to create a uniform colored panel.
- Exposure: The prepared samples are placed in an accelerated weathering tester equipped with a xenon arc lamp, which simulates the full spectrum of natural sunlight.^{[12][13]}
- Blue Wool Scale: Alongside the test samples, a set of standardized blue wool references (ranging from 1 to 8, with 8 being the most lightfast) are exposed simultaneously.^{[10][14]}
- Evaluation: The change in color of the test sample is periodically compared to the fading of the blue wool references. The lightfastness rating is determined by the blue wool reference that shows a similar degree of color change.^[14]

Heat Stability Testing

Standard: Based on DIN 53772.

Methodology:

- Sample Preparation: The pigment is incorporated into a specific polymer (e.g., HDPE, PVC) at a defined concentration through a process like extrusion or injection molding.
- Thermal Exposure: The pigmented polymer samples are then subjected to a series of increasing temperatures in an oven or a rheometer for a specified duration (typically 5-10 minutes) at each temperature step.[15]
- Evaluation: The color change of the samples at each temperature is measured using a spectrophotometer. The heat stability is defined as the maximum temperature at which the color change (ΔE_{ab}) remains within a specified tolerance (e.g., $\Delta E_{ab} \leq 3$).[16]

Weather Fastness Testing

Standard: ASTM G154 or ASTM D4329.[11][17]

Methodology:

- Sample Preparation: Pigmented panels are prepared as described for lightfastness testing.
- Accelerated Weathering: The samples are exposed in a QUV accelerated weathering tester, which simulates the damaging effects of sunlight (using fluorescent UV lamps), rain, and dew through controlled cycles of UV exposure and moisture condensation.[17][18]
- Evaluation: The change in color and gloss of the exposed samples is measured at regular intervals. The weather fastness is typically rated on a 1-5 grey scale, where 5 represents no change.

Solvent and Chemical Resistance Testing

Standard: ASTM D543 (modified).

Methodology:

- Sample Preparation: A cured coating or a plastic chip containing the pigment is prepared.
- Immersion: The prepared sample is partially immersed in a range of standard solvents (e.g., ethanol, xylene, methyl ethyl ketone) and chemicals (e.g., acids, alkalis) for a specified period (e.g., 24 hours) at room temperature.

- Evaluation: After removal and drying, the sample is visually assessed for any color change, bleeding, or degradation of the immersed area compared to the unexposed area. The resistance is rated on a 1-5 scale, where 5 indicates no effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PV Fast Orange H2GL Organic Pigment Orange 64 for Plastics [ranbarr.com]
- 2. nbinno.com [nbino.com]
- 3. ulprospector.com [ulprospector.com]
- 4. pigments.com [pigments.com]
- 5. pigments.com [pigments.com]
- 6. Pigment Orange 13 | Fast Orange G | CAS 3520-72-7 | Origo Chem [origochem.com]
- 7. union-pigment.com [union-pigment.com]
- 8. crownpigment.com [crownpigment.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. infinitalab.com [infinitalab.com]
- 12. fyitester.com [fyitester.com]
- 13. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when

subjected to elevated temperatures, ensuring durability and longevity in the final product.-
Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 16. researchgate.net [researchgate.net]
- 17. darongtester.com [darongtester.com]
- 18. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- To cite this document: BenchChem. [A Comparative Guide to the Fastness Properties of Organic Orange Pigments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021492#comparative-fastness-properties-of-organic-orange-pigments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com